molecular formula C16H26ClNO10 B1384763 2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl CAS No. 1438262-33-9

2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl

Cat. No. B1384763
M. Wt: 427.8 g/mol
InChI Key: KGGIQCVPXFEYMV-LRIGPCFZSA-N
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Description

2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl is a highly potent compound that showcases remarkable therapeutic potential in the biomedical realm . It is frequently harnessed for drug innovation and is used in the battle against an array of ailments like cancer, microbial infections, and inflammatory disorders .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the preparation of the triflate precursor, 1,3,4,6-tetra-O-acetyl-beta-D-mannopyranose, was synthesized starting from D-mannose via several steps including per-O-acetylation with Ac2O-I2, formation of acetobromomannose with 30% HBr in AcOH, 1,2-orthoester formation with EtOH-2,4,6-collidine, and hydrolysis of the 1,2-orthoester with 1M aqueous HCl .


Molecular Structure Analysis

The molecular formula of the compound is C16H25NO10·HCl . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Chemical Reactions Analysis

The compound is often used to generate multivalent displays of glycosides by grafting the azido derivative to alkyne-modified scaffolds by means of Cu-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Also, the removal of O-protecting groups, substitution of acetyl group for N-trichloroacetyl group, and reduction of the aglycone azide group resulted in the target 2-aminoethyl globo-tri-, -tetra-, and -pentasaccharide, respectively .


Physical And Chemical Properties Analysis

The compound appears as a white thick syrup to amorphous solid . It is soluble in DCM, DMF, DMSO, EtOAc, MeOH . The molecular weight of the compound is 427.83 .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Synthesis of Model Oligosaccharides : This compound is used in the synthesis of model oligosaccharides of biological significance. Specifically, it's utilized in the creation of methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-d-mannopyranoside and its corresponding mannobiosides. This research illustrates its utility in complex carbohydrate synthesis, contributing to the understanding of biological molecules (Winnik et al., 1982).

  • Use in Glycoconjugate Synthesis : It's involved in the synthesis of octyl 3,6-di-O-(alpha-D-mannopyranosyl)-beta-D-mannopyranoside, an acceptor in the assay of N-acetylglucosaminyltransferase-I activity. This underscores its role in synthesizing complex glycoconjugates and understanding enzymatic activities (Kaur & Hindsgaul, 1991).

  • Crystal Structure Analysis : The compound has been studied for its crystal structure, providing insights into molecular interactions like N-H...O, C-H...O, and C-H...π. This knowledge is crucial for understanding molecular conformations and interactions in scientific research (Srinivas et al., 2004).

Kinetic Studies and Mechanisms

  • Acetolysis and Anomerization Studies : It is used in kinetic studies, particularly the acetolysis and anomerization of methyl 2,3,4,6-tetra-O-acetyl-alpha- and -beta-D-mannopyranosides. These studies are significant in understanding reaction mechanisms and dynamics in carbohydrate chemistry (Kaczmarek et al., 2000).

Future Directions

The compound showcases remarkable therapeutic potential and is frequently harnessed for drug innovation . It spearheads the battle against an array of ailments like cancer, microbial infections, and inflammatory disorders . Therefore, it is expected to continue to be a subject of interest in the biomedical realm.

properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-(2-aminoethoxy)oxan-2-yl]methyl acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO10.ClH/c1-8(18)23-7-12-13(24-9(2)19)14(25-10(3)20)15(26-11(4)21)16(27-12)22-6-5-17;/h12-16H,5-7,17H2,1-4H3;1H/t12-,13-,14+,15+,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGIQCVPXFEYMV-LRIGPCFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OCCN)OC(=O)C)OC(=O)C)OC(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl
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2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl
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2-Aminoethyl 2,3,4,6-tetra-o-acetyl-alpha-d-mannopyranoside hcl

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